N-Desethyl N-Isopropyl Brinzolamide
Description
Properties
Molecular Formula |
C₁₃H₂₃N₃O₅S₃ |
|---|---|
Molecular Weight |
397.53 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Approaches for N Desethyl N Isopropyl Brinzolamide
Laboratory Synthesis Pathways for N-Desethyl N-Isopropyl Brinzolamide (B135381)
The laboratory synthesis of N-Desethyl N-Isopropyl Brinzolamide would likely follow a convergent synthesis strategy, similar to that of Brinzolamide, involving the preparation of a key chiral intermediate followed by the introduction of the desired N-isopropyl group.
Precursor Compounds and Reaction Conditions
The synthesis of the core thienothiazine sulfonamide structure of Brinzolamide is well-documented and serves as a blueprint for the synthesis of its derivatives. A plausible synthetic route would start from 3-acetyl-2,5-dichlorothiophene. acs.orgacs.org
Key Precursor Compounds:
3-acetyl-2,5-dichlorothiophene: The starting material for the synthesis of the thienothiazine ring system. acs.orggoogle.com
(+)-B-chlorodiisopinocampheylborane: A chiral reducing agent used to establish the correct stereochemistry at the 4-position of the thienothiazine ring. google.comallfordrugs.com
Isopropylamine: The source of the N-isopropyl group.
Sulfonating agents (e.g., SO₂, hydroxylamine-O-sulfonic acid): Used to introduce the sulfonamide group. acs.orggoogle.com
Plausible Reaction Steps:
Formation of the Thienothiazine Ring: 3-acetyl-2,5-dichlorothiophene can be converted to a key intermediate, (S)-6-chloro-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-4H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide, through a multi-step process involving bromination, reduction, and cyclization. acs.org
Introduction of the Sulfonamide Group: The sulfonamide group at the 6-position is introduced via lithiation followed by reaction with sulfur dioxide and then hydroxylamine-O-sulfonic acid. acs.orggoogle.com
Introduction of the N-Isopropyl Group: The final step would involve the substitution of the hydroxyl group at the 4-position with isopropylamine. This can be achieved by converting the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with isopropylamine.
Alternatively, a dealkylation-realkylation strategy could be employed starting from Brinzolamide. This would involve the selective removal of the N-ethyl group followed by N-isopropylation. Methods for N-dealkylation of sulfonamides have been reported, including Brønsted acid-promoted and electrochemical methods. researchgate.netacs.org Subsequent N-alkylation with an isopropyl halide or other alkylating agent would yield the desired product. ionike.comacs.org
Chiral Synthesis and Stereochemical Considerations
The biological activity of Brinzolamide and its analogues is dependent on the stereochemistry at the 4-position of the thienothiazine ring. For Brinzolamide, the (R)-enantiomer is the active form. Therefore, a key step in the synthesis of this compound would be the stereoselective reduction of a ketone precursor.
The use of (+)-B-chlorodiisopinocamphenylborane [(+)-Ipc₂BCl] as a chiral reducing agent is a well-established method to produce the desired (S)-alcohol intermediate with high enantiomeric excess. google.comallfordrugs.com This intermediate then undergoes inversion of configuration during the subsequent substitution with the amine, leading to the final (R)-configuration.
Alternatively, chiral resolution of a racemic mixture using a chiral acid, such as di-p-toluoyl-D-tartaric acid, can be employed to isolate the desired enantiomer. google.comallfordrugs.com
Optimization of Synthetic Yield and Purity for Research Applications
For research applications, obtaining this compound with high yield and purity is crucial. Optimization of the synthetic process would involve a careful study of reaction conditions for each step.
Key Optimization Parameters:
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact reaction rates, yields, and the formation of byproducts.
Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential to maximize the conversion of the starting material and minimize side reactions.
Purification Methods: Multiple purification steps, such as column chromatography and recrystallization, would be necessary to isolate the final product with high purity. Patents for Brinzolamide synthesis indicate that several crystallizations are often needed to achieve pharmaceutical-grade purity. google.comallfordrugs.com
Table 1: Potential Reaction Conditions for Key Synthetic Steps
| Step | Reaction | Reagents | Solvent | Temperature |
| 1 | Chiral Reduction | (+)-B-chlorodiisopinocamphenylborane | THF | -40 to -30 °C |
| 2 | Sulfonamide Formation | n-BuLi, SO₂, Hydroxylamine-O-sulfonic acid | THF | -70 °C |
| 3 | N-Isopropylation | Isopropylamine, p-toluenesulfonyl chloride | THF | Room Temperature |
Derivatization Strategies for Isotopic Labeling (e.g., Deuteration for N-Desethyl Brinzolamide-d3)
Isotopically labeled compounds are valuable tools in metabolism and pharmacokinetic studies. Deuteration, in particular, can be used to create heavy-labeled internal standards for mass spectrometry-based quantification.
The synthesis of a deuterated version of this compound, such as N-Desethyl Brinzolamide-d3, could be achieved by using a deuterated isopropylating agent. For example, 2-iodopropane-d3 could be used in the final N-alkylation step.
Recent advancements in deuteration methods provide alternative strategies. For instance, deuterated alkyl sulfonium salts, prepared through H/D exchange with D₂O, can serve as effective electrophilic deuterated alkylating reagents for heteroatom-containing nucleophiles like sulfonamides. osaka-u.ac.jpd-nb.inforesearchgate.netnih.gov This approach offers excellent deuterium incorporation and site-selectivity. d-nb.info
Table 2: Potential Reagents for Deuteration
| Deuterated Moiety | Reagent |
| Isopropyl-d3 | 2-Iodopropane-d3 |
| Isopropyl-d7 | Isopropyl-d7 bromide |
| General Alkyl-dn | dn-alkyl diphenylsulfonium salt |
Exploration of Potential In Vitro Formation Pathways in Non-Biological Systems
This compound could potentially be formed in vitro through the degradation of Brinzolamide or related compounds under certain non-biological conditions. Forced degradation studies of Brinzolamide have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. fao.orgwisdomlib.orgresearchgate.net
While these studies have not specifically identified this compound as a degradation product, the conditions employed could potentially lead to N-dealkylation and subsequent N-alkylation reactions if appropriate precursors are present. For instance, under certain oxidative conditions, the N-ethyl group of Brinzolamide could be cleaved. nih.gov If a source of isopropyl groups is available in the reaction mixture, albeit unlikely in a controlled degradation study, the formation of the N-isopropyl derivative could be envisioned.
Further investigation into the forced degradation of Brinzolamide in the presence of isopropanol (B130326) or other isopropyl-containing compounds could elucidate potential non-biological formation pathways of this compound.
Analytical Methodologies for Characterization and Quantification of N Desethyl N Isopropyl Brinzolamide
Advanced Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental for the separation of N-Desethyl N-Isopropyl Brinzolamide (B135381) from its parent compound and other related impurities. The choice of method depends on the analytical objective, whether it is for qualitative identification or precise quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-Desethyl N-Isopropyl Brinzolamide. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating Brinzolamide and its impurities.
UV Detection: For routine quality control and quantification, HPLC coupled with an ultraviolet (UV) detector is a common and reliable approach. The analysis of Brinzolamide and its related substances is often performed using a C18 column with a mobile phase consisting of a buffer and an organic modifier. mdpi.comejbps.com For instance, a method for Brinzolamide and its impurities utilizes a mobile phase of acetonitrile (B52724) and a pH 5.50 buffer, with detection at 230 nm. ejbps.com Another method for the simultaneous determination of Brinzolamide and other glaucoma medications uses a mobile phase of isopropanol (B130326) and 0.1 M sodium acetate (B1210297) buffer (pH 4.25) with detection at 254 nm for Brinzolamide. mdpi.com These conditions can be adapted and optimized for the specific separation of this compound.
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. This is especially crucial for identifying and quantifying trace-level impurities. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method developed for Brinzolamide and its metabolites in urine and hair provides a strong basis for analyzing this compound. nih.gov This method allows for the sensitive quantification of related compounds, demonstrating the power of LC-MS in bioanalytical and impurity profiling studies. nih.gov A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) method has also been developed for the determination of Brinzolamide, showcasing the utility of high-resolution mass spectrometry in conjunction with liquid chromatography. researchgate.net
| Parameter | HPLC-UV for Brinzolamide Impurities ejbps.com | RP-HPLC for Brinzolamide mdpi.com |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5µm | High-purity silica (B1680970) with polymeric C18, 150 x 4.6 mm, 5µm |
| Mobile Phase A | pH 5.50 buffer: Acetonitrile (80:20 v/v) | 0.1 M Sodium acetate buffer (pH 4.25) |
| Mobile Phase B | Acetonitrile: Methanol: Water (80:10:10 v/v) | Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 230 nm | 254 nm |
| Column Temp. | 25°C | Not Specified |
Table 1: Example HPLC Conditions for the Analysis of Brinzolamide and Related Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While Brinzolamide and its derivatives are generally not amenable to direct GC analysis due to their low volatility and thermal lability, derivatization can be employed to increase their volatility. For sulfonamides, a class of compounds to which Brinzolamide belongs, derivatization with reagents like diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) has been used to enable GC-MS analysis. nih.gov This approach allows for the separation and sensitive detection of sulfonamide residues. nih.govnih.gov The electron ionization (EI) mass spectra obtained from GC-MS provide characteristic fragmentation patterns that are valuable for structural elucidation.
Capillary Electrophoresis (CE) Method Development
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. For charged molecules like this compound, which is basic, Capillary Zone Electrophoresis (CZE) is a suitable mode. The development of a CE method would involve optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature. For related sulfonamide compounds, CE methods have been developed using acidic BGEs where the analytes are cationic. grupobiomaster.com Coupling CE with a mass spectrometer (CE-MS) can provide highly selective and sensitive detection, making it a promising technique for the analysis of complex samples. grupobiomaster.com
Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound, providing detailed information on its elemental composition and fragmentation behavior.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound like this compound. americanpharmaceuticalreview.com This capability allows for the confident identification of the molecular formula of the analyte and its fragments. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the high resolution required for these measurements. americanpharmaceuticalreview.com The accurate mass data obtained from HRMS is a key component in the structural elucidation of impurities and metabolites in pharmaceutical development. americanpharmaceuticalreview.com For instance, LC-HRMS has been effectively used to identify metabolites of various drugs by comparing the accurate masses of potential metabolites with theoretical values. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the precursor ion of interest (in this case, the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure.
The fragmentation of Brinzolamide and related compounds typically involves cleavages at the sulfonamide group and the side chains. researchgate.net By comparing the fragmentation pattern of this compound with that of Brinzolamide, the location of the desethyl and isopropyl modifications can be confirmed. For example, the loss of the ethyl group and the presence of the isopropyl group would lead to specific neutral losses and characteristic fragment ions. The study of the fragmentation pathways of imatinib (B729) and its metabolites using UHPLC-Q-TOF-MS/MS provides a relevant example of how this technique can be applied to understand the structural modifications of a parent drug. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Potential Structural Information |
| [M+H]⁺ of this compound | [M+H - C₃H₇]⁺ | Loss of the isopropyl group |
| [M+H]⁺ of this compound | [M+H - C₃H₇N]⁺ | Cleavage of the isopropylamino group |
| [M+H]⁺ of this compound | [M+H - SO₂NH₂]⁺ | Loss of the sulfonamide group |
Table 2: Hypothetical MS/MS Fragmentation Data for this compound
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a primary ratio method capable of providing highly accurate and precise measurements of a compound's concentration. osti.gov This technique is particularly valuable for the absolute quantification of pharmaceutical impurities like this compound, especially when establishing certified reference materials.
The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to a sample containing the unlabeled analyte. The subsequent analysis by mass spectrometry of the altered isotopic ratio allows for the calculation of the analyte's concentration with a high degree of accuracy, as the measurement is based on the ratio of isotopes rather than the absolute signal intensity, which can be prone to matrix effects and instrumental variations. osti.gov
While specific, publicly available literature detailing an IDMS method for this compound is limited, a hypothetical approach can be conceptualized. Such a method would likely involve the synthesis of a stable isotope-labeled internal standard, for instance, this compound-d7, where several hydrogen atoms are replaced with deuterium. This labeled compound would serve as the spike.
Conceptual IDMS Analysis Parameters:
| Parameter | Description |
| Analyte | This compound |
| Internal Standard | Isotopically labeled this compound (e.g., d7-labeled) |
| Instrumentation | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions would be monitored for both the native analyte and the labeled internal standard to ensure high selectivity. |
| Quantification | The concentration is determined by the ratio of the peak areas of the native analyte to the isotopically labeled internal standard. |
This methodology, once validated, would provide a robust and reliable means for the absolute quantification of this compound, crucial for its certification as a reference standard.
Validation of Analytical Methods for Specific Research Matrices
The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose. For this compound, this involves demonstrating that the analytical procedure can accurately and reliably quantify the compound in different matrices, such as in the assessment of reagent purity and in biological samples from preclinical studies. The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). ich.org
For the determination of reagent purity , a highly accurate and precise method is required. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a commonly employed technique. The validation of such a method would involve assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
In the context of biological samples from preclinical models , such as plasma or tissue homogenates, the analytical method must be validated to account for the complexity of the matrix. This includes demonstrating that the method is free from interference from endogenous components and that the analyte can be efficiently extracted from the matrix.
Typical Validation Parameters for an HPLC Method for this compound:
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. |
| Linearity | A linear relationship between the concentration and the analytical response should be demonstrated over a specified range (e.g., R² > 0.99). |
| Range | The range should be appropriate for the intended application (e.g., from the reporting threshold of the impurity to 120% of the specification limit). |
| Accuracy | The closeness of the test results to the true value, typically expressed as a percentage recovery (e.g., 98.0% to 102.0%). |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) should show a low relative standard deviation (RSD), typically ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Role as a Reference Standard in Analytical Method Validation (AMV) and Quality Control (QC)
This compound is available as a reference standard from various chemical suppliers. axios-research.comlgcstandards.compharmaffiliates.com This availability underscores its importance in the quality control (QC) of Brinzolamide, the active pharmaceutical ingredient. cristoneglobal.compharmacompass.comsynthinkchemicals.com Reference standards are highly purified compounds that are used as a benchmark for comparison in analytical tests. lgcstandards.comknorspharma.com
In the context of Analytical Method Validation (AMV), the reference standard of this compound is essential for establishing the performance characteristics of the analytical methods used to control impurities in Brinzolamide. cleanchemlab.com For instance, it is used to determine the specificity of the method, to prepare calibration standards for linearity assessment, and to spike samples for accuracy determination.
During routine Quality Control (QC) of Brinzolamide drug substance and drug product, the reference standard is used for:
Identification: Confirming the identity of any peak in a chromatogram that corresponds to this compound.
Quantification: Accurately determining the concentration of this impurity to ensure it does not exceed the limits set by regulatory authorities. thermofisher.com
The use of a well-characterized reference standard is a fundamental requirement for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
Compound Identifiers and Use:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Use |
| This compound | 2985481-46-5 | C₁₃H₂₃N₃O₅S₃ | 397.53 | Reference Standard for QC and AMV |
Biochemical and Molecular Activity Profiling of N Desethyl N Isopropyl Brinzolamide in Vitro and Preclinical Models
Carbonic Anhydrase (CA) Isozyme Inhibition Studies
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov The inhibitory activity of compounds like Brinzolamide (B135381) against these enzymes, particularly CA-II, is the basis for their therapeutic use in conditions such as glaucoma. unict.it
Inhibition Kinetics against Human Carbonic Anhydrase Isozymes (e.g., CA-I, CA-II, CA-IV)
Specific data on the inhibition constants (Ki) of N-Desethyl N-Isopropyl Brinzolamide against human carbonic anhydrase isozymes CA-I, CA-II, and CA-IV are not available in the current body of scientific literature. Such data would be essential to understand the potency of its inhibitory activity.
Comparative Binding Affinities with Brinzolamide and Other Metabolites
A direct comparison of the binding affinities of this compound with its parent compound, Brinzolamide, and other metabolites like N-desethylbrinzolamide has not been documented in published research. This information would be critical in determining its relative potency and potential for physiological effects.
Selectivity Profiles for Specific CA Isoforms
The selectivity of a carbonic anhydrase inhibitor for different CA isoforms is a key determinant of its therapeutic efficacy and side effect profile. There is currently no available data on the selectivity profile of this compound for various CA isoforms.
Exploration of Other Potential Molecular Targets or Enzyme Interactions in Preclinical Models
Beyond carbonic anhydrase, the interaction of this compound with other potential molecular targets or enzymes has not been investigated in preclinical models, according to available literature.
Mechanistic Studies on Cellular or Subcellular Effects in In Vitro Systems
Detailed mechanistic studies on the cellular or subcellular effects of this compound in in vitro systems have not been published. Such studies would provide insight into its mechanism of action at a cellular level.
Pharmacokinetic Assessment of N Desethyl N Isopropyl Brinzolamide in Preclinical Models
Absorption and Distribution Studies in Animal Models
Following topical administration in preclinical models, such as rabbits, brinzolamide (B135381) is absorbed systemically. arvojournals.org Studies investigating the distribution of radiolabeled brinzolamide have shown its presence in various ocular tissues, including the retina of pigmented rabbits. daicelpharmastandards.com The major metabolite, N-desethylbrinzolamide, has been noted to accumulate in red blood cells due to its binding to carbonic anhydrase. researchgate.net However, specific data on the absorption and distribution of N-Desethyl N-Isopropyl Brinzolamide in rabbit ocular tissues or rat blood is not available in the current body of scientific literature.
Biotransformation Pathways in Hepatic Microsomes or Animal Models
The metabolism of brinzolamide to its metabolites occurs primarily in the liver.
Identification of Phase I and Phase II Metabolic Reactions
The formation of N-desethylbrinzolamide from brinzolamide is a result of N-dealkylation, a Phase I metabolic reaction. nih.gov Information regarding specific Phase II metabolic reactions for brinzolamide's metabolites is limited.
Role of Cytochrome P450 Isoenzymes
The metabolism of brinzolamide is mediated by several cytochrome P450 (CYP) isoenzymes. The primary isoenzymes involved in the formation of N-desethylbrinzolamide have been identified as CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9. There is no specific information available regarding the role of these or other CYP isoenzymes in the potential further metabolism of this compound.
Potential for Further Metabolite Formation
Beyond N-desethylbrinzolamide, other metabolites of brinzolamide such as N-desmethoxypropyl-brinzolamide and O-desmethyl-brinzolamide have been identified in urine. nih.gov This indicates that further metabolic transformations do occur. However, there is no documented evidence of this compound being formed or undergoing further metabolism.
Excretion Routes and Mass Balance Studies in Preclinical Species
Brinzolamide and its metabolites are primarily excreted through the urine. researchgate.net Studies in rats and monkeys have shown that a significant portion of brinzolamide is excreted unchanged. researchgate.net N-desethylbrinzolamide is also found in the urine. nih.gov Specific mass balance studies and excretion data for this compound are not available.
Protein Binding Characteristics in Plasma/Serum from Preclinical Species
Information on the plasma protein binding of brinzolamide metabolites is limited. It is known that N-desethylbrinzolamide binds to carbonic anhydrase-I within red blood cells. nih.gov Data regarding the specific plasma or serum protein binding characteristics of this compound in any preclinical species has not been published.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Comparative SAR with Brinzolamide (B135381) and its Known Metabolites
To understand the structural significance of the N-desethyl and N-isopropyl modifications in N-Desethyl N-Isopropyl Brinzolamide, a comparison with Brinzolamide and its primary metabolites, N-desethyl brinzolamide and O-desmethyl brinzolamide, is essential. Brinzolamide is a potent inhibitor of human carbonic anhydrase II (hCA II), an enzyme crucial for aqueous humor secretion in the eye. nih.goveyewiki.org Its inhibitory activity is a key factor in its therapeutic use for reducing intraocular pressure. nih.goveyewiki.org
The metabolism of Brinzolamide primarily involves N-dealkylation, leading to the formation of N-desethyl brinzolamide, and O-demethylation. drugbank.comfda.gov N-desethyl brinzolamide is an active metabolite that also inhibits carbonic anhydrase, although its binding affinity for different CA isozymes varies from that of the parent compound. fda.gov Specifically, in the presence of brinzolamide, N-desethyl brinzolamide tends to bind mainly to carbonic anhydrase I. fda.gov
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Brinzolamide | C₁₂H₂₁N₃O₅S₃ | 383.51 |
| N-Desethyl Brinzolamide | C₁₀H₁₇N₃O₅S₃ | 355.45 |
| O-Desmethyl Brinzolamide | C₁₁H₁₉N₃O₅S₃ | 369.48 |
| This compound | C₁₃H₂₃N₃O₅S₃ | 397.53 |
The ethyl group on the amino moiety of Brinzolamide plays a role in its interaction with the active site of carbonic anhydrase. The removal of this ethyl group to form N-desethyl brinzolamide results in a molecule with a free amino group. nih.gov This modification alters the steric and electronic properties of the inhibitor, which in turn affects its binding affinity and selectivity for different CA isozymes.
The introduction of an isopropyl group in place of the ethyl group on the N-desethyl structure results in this compound. The bulkier isopropyl group, compared to the ethyl group, would be expected to have a more pronounced steric influence within the enzyme's active site. This could either enhance or hinder the binding affinity, depending on the topography of the active site pocket. Generally, increasing the size of alkyl substituents on an amine can impact basicity and lipophilicity, which are critical for cell membrane permeability and target engagement. While specific inhibitory constants for this compound are not widely published, the principles of medicinal chemistry suggest that this modification would significantly modulate its interaction with carbonic anhydrase compared to both Brinzolamide and N-desethyl brinzolamide.
The binding of sulfonamide-based inhibitors like Brinzolamide to the zinc ion in the active site of carbonic anhydrase is a primary determinant of their inhibitory activity. However, the side chains of the inhibitor molecule form secondary interactions with amino acid residues in the active site, which are crucial for determining potency and isoform selectivity. nih.gov
The N-ethyl group of Brinzolamide contributes to these secondary interactions. Altering this to a hydrogen (in N-desethyl brinzolamide) or an isopropyl group (in this compound) directly impacts these interactions. The larger and more lipophilic isopropyl group may form more extensive van der Waals interactions with hydrophobic pockets within the active site, potentially increasing affinity. Conversely, if the active site is sterically constrained, the bulky isopropyl group could lead to a decrease in binding affinity. The selectivity for different carbonic anhydrase isozymes (e.g., CA I, CA II, CA IV) would also be affected, as the active site topographies of these isozymes are not identical.
Quantitative Structure-Activity Relationships (QSAR) and In Silico Modeling
In the absence of extensive empirical data for this compound, computational methods such as QSAR and molecular modeling provide valuable predictive insights into its biological activity.
QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, or molecular descriptors. For carbonic anhydrase inhibitors, key descriptors often include lipophilicity (logP), molecular weight, molar refractivity, and electronic parameters.
Based on its structure, this compound would have a higher molecular weight and likely a higher logP value compared to N-desethyl brinzolamide, and potentially Brinzolamide itself, due to the addition of the isopropyl group. A QSAR model developed for this class of sulfonamides would likely predict a change in carbonic anhydrase inhibitory activity based on these altered descriptors. Without a specific QSAR study that includes N-alkyl variations at this position, a precise prediction remains speculative but would be guided by the established relationships for similar compounds.
Molecular docking simulations can provide a visual and energetic prediction of how this compound might bind to the active site of different carbonic anhydrase isozymes. A docking study would involve placing the 3D structure of the molecule into the crystal structure of the target enzyme (e.g., hCA II) and calculating the most favorable binding poses and interaction energies.
Such a simulation would likely show the sulfonamide group coordinating with the active site zinc ion. The key insights would come from the orientation of the N-isopropylamino group within the active site. The simulation could predict whether the isopropyl group fits favorably into a hydrophobic pocket or if it creates steric clashes with nearby amino acid residues.
Molecular dynamics simulations could further refine these predictions by simulating the movement of the ligand-protein complex over time. This would provide information on the stability of the binding pose and the flexibility of the ligand and protein upon binding. These computational approaches are powerful tools for generating hypotheses about the activity and selectivity of novel compounds like this compound and for guiding future experimental studies.
Future Research Directions and Potential Applications in Academic Inquiry
Investigation of Novel Analytical Applications (e.g., Environmental Monitoring as a Biomarker)
The primary analytical application of N-Desethyl N-Isopropyl Brinzolamide (B135381) is currently as a reference standard for impurity profiling in the manufacturing of Brinzolamide. pharmaffiliates.comsimsonpharma.com However, its potential extends beyond pharmaceutical quality control. As a metabolite or impurity of a widely used ophthalmic drug, there is a prospective application in environmental science. nih.gov Future research could focus on developing sensitive analytical methods to detect and quantify N-Desethyl N-Isopropyl Brinzolamide in aquatic systems or wastewater. Its presence could serve as a specific biomarker for the environmental footprint of Brinzolamide-containing pharmaceuticals. Long-term use of topical carbonic anhydrase inhibitors has been shown to impact oxidative stress biomarkers in the tear film, suggesting that metabolites could also be investigated as biomarkers of patient exposure or specific metabolic pathways. nih.gov
Potential as a Research Probe for Specific Enzyme Studies or Cellular Pathways
This compound holds considerable promise as a specialized research probe for investigating the function and structure of carbonic anhydrase (CA) isozymes. nih.gov Brinzolamide's primary metabolite, N-desethyl Brinzolamide, is known to be a potent inhibitor of carbonic anhydrase isozymes CA-II and CA-IV. caymanchem.com By comparing the inhibitory activity and binding kinetics of Brinzolamide, N-Desethyl Brinzolamide, and this compound, researchers can probe the specific steric and hydrophobic interactions within the enzyme's active site. The substitution of an ethyl group with an isopropyl group allows for a systematic study of how small changes in the inhibitor's side chain affect its affinity and selectivity for different CA isozymes, thereby helping to map the topology of the active site.
Advancing Understanding of Carbonic Anhydrase Inhibition Mechanisms
The study of this compound can contribute significantly to the fundamental understanding of carbonic anhydrase inhibition. Carbonic anhydrase inhibitors operate through several distinct mechanisms. nih.gov The principal mechanism for sulfonamide-based inhibitors like Brinzolamide and its derivatives involves the coordination of the sulfonamide group to the zinc ion (Zn2+) at the enzyme's active site. nih.govnih.gov
By examining how the modified side chain of this compound alters the binding affinity and orientation within the active site, scientists can gain deeper insights into the structure-activity relationship of this class of inhibitors. Such comparative studies, potentially using X-ray crystallography, could clarify the precise role that different regions of the inhibitor molecule play in stabilizing the enzyme-inhibitor complex. caymanchem.com This knowledge is crucial for the rational design of new, more potent, and isozyme-selective carbonic anhydrase inhibitors for various therapeutic applications. nih.gov
Development of Standardized Reference Materials for Global Research Initiatives
The availability of high-purity, well-characterized reference materials is fundamental to ensuring the accuracy, reproducibility, and validity of scientific research across the globe. This compound is currently available as a chemical reference material from several suppliers for use in pharmaceutical analysis and quality control. pharmaffiliates.comsimsonpharma.comlgcstandards.com These standards are essential for the development and validation of analytical methods. axios-research.com Expanding the characterization of these standards and ensuring their global availability through pharmacopeial bodies (like USP or EP) and commercial suppliers supports research initiatives aimed at studying drug metabolism, pharmacokinetics, and environmental monitoring. axios-research.com A stable supply of this reference material enables different laboratories to obtain comparable and reliable data, which is critical for collaborative research and regulatory purposes.
Table of Compound Properties: this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | (4R)-4-(Isopropylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide | pharmaffiliates.comsimsonpharma.comlgcstandards.com |
| CAS Number | 2985481-46-5 | pharmaffiliates.comlgcstandards.com |
| Molecular Formula | C13H23N3O5S3 | pharmaffiliates.comlgcstandards.com |
| Molecular Weight | 397.53 g/mol | pharmaffiliates.com |
| Synonyms | Brinzolamide Isopropyl Impurity | pharmaffiliates.comsimsonpharma.com |
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | 2985481-46-5 | C13H23N3O5S3 | 397.53 g/mol |
| Brinzolamide | 138890-62-7 | C12H21N3O5S3 | 383.51 g/mol |
| N-Desethyl Brinzolamide | 404034-55-5 | C10H17N3O5S3 | 355.45 g/mol |
| Dorzolamide | 120279-96-1 | C10H16N2O4S3 | 324.44 g/mol |
| Timolol | 26839-75-8 | C13H24N4O3S | 316.42 g/mol |
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of Brinzolamide leading to N-Desethyl Brinzolamide formation, and how can researchers validate these pathways experimentally?
- Brinzolamide undergoes N-dealkylation, O-dealkylation, and oxidation of its N-propyl side chain. The major metabolite, N-Desethyl Brinzolamide, is formed via CYP3A4-mediated N-dealkylation, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9 .
- Methodological Approach:
- Use in vitro microsomal assays with human liver microsomes and CYP isoform-specific inhibitors to identify metabolic enzymes.
- Confirm metabolite identity using LC-MS/MS, comparing retention times and mass spectra to reference standards (e.g., 6.84 min retention time for N-Desethyl Isotonitazene in LC-MS, as a structural analogue ).
Q. How can researchers quantify N-Desethyl Brinzolamide in biological matrices, given its low plasma concentrations?
- Plasma concentrations of N-Desethyl Brinzolamide are typically <10 ng/mL due to extensive binding to carbonic anhydrase (CA) in red blood cells (RBCs) .
- Methodological Approach:
- Prioritize whole blood or RBC lysate analysis over plasma.
- Use ultrasensitive LC-MS/MS with a lower limit of quantification (LLOQ) <1 ng/mL. Include stable isotope-labeled internal standards to improve precision .
Q. What is the significance of RBC accumulation in the pharmacokinetics of N-Desethyl Brinzolamide?
- N-Desethyl Brinzolamide binds primarily to CA-I in RBCs, with steady-state concentrations reaching 6–30 µM after 20–28 weeks of chronic dosing .
- Methodological Approach:
- Design pharmacokinetic (PK) studies measuring RBC CA-I/CA-II activity inhibition (e.g., 70–75% total CA inhibition at steady-state ).
- Use radiolabeled Brinzolamide in animal models to track tissue distribution and RBC sequestration .
Advanced Research Questions
Q. How do CYP polymorphisms affect the metabolic clearance of Brinzolamide to N-Desethyl Brinzolamide, and how can this be modeled in preclinical studies?
- CYP3A4 is the primary enzyme, but contributions from CYP2A6/2B6/2C8/2C9 suggest potential inter-individual variability due to genetic polymorphisms .
- Methodological Approach:
- Use genotyped human hepatocytes or recombinant CYP isoforms to assess metabolic rates.
- Develop physiologically based pharmacokinetic (PBPK) models incorporating CYP activity data and renal function (e.g., creatinine clearance impacts metabolite accumulation ).
Q. What experimental designs are optimal for resolving contradictions in N-Desethyl Brinzolamide’s pharmacodynamic effects across species?
- Brinzolamide caused bladder tumors in mice/rats at high oral doses but showed no carcinogenicity in humans due to low systemic exposure from topical dosing .
- Methodological Approach:
- Conduct dose-scaling studies comparing topical vs. systemic administration in animal models.
- Use interspecies allometric scaling adjusted for CA binding affinity differences (e.g., murine CA-I vs. human CA-I ).
Q. How can researchers assess long-term CA inhibition by N-Desethyl Brinzolamide without confounding systemic effects?
- Chronic inhibition of RBC CA-I by N-Desethyl Brinzolamide does not affect renal function or respiration in healthy subjects (<90% total CA inhibition) .
- Methodological Approach:
- Measure RBC CA activity longitudinally in clinical trials using fluorometric assays.
- Correlate CA inhibition with biomarkers like urinary bicarbonate excretion or blood pH in renal-impaired cohorts .
Key Considerations for Experimental Design
- Contradictions in Evidence: While Brinzolamide’s carcinogenicity in rodents is attributed to urinary bladder toxicity, this is irrelevant to humans due to low systemic exposure from topical use . Validate species-specific CA binding kinetics in translational studies.
- Analytical Challenges: Low plasma levels of N-Desethyl Brinzolamide necessitate high-sensitivity assays and RBC-focused sampling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
